PZ-128, also known as P1pal-7, is a novel cell-penetrating peptide that functions as a specific and reversible antagonist of the protease-activated receptor-1. This compound has garnered attention for its potential applications in antiplatelet therapy, particularly in preventing ischemic complications during percutaneous coronary interventions. The therapeutic efficacy of PZ-128 is characterized by its rapid, dose-dependent inhibition of platelet aggregation, making it a promising candidate in the field of cardiovascular medicine .
PZ-128 is classified as a pepducin, which refers to membrane-tethered lipopeptides designed to target the cytoplasmic surface of their respective receptors. It is synthesized using advanced peptide synthesis techniques and has shown effectiveness in clinical settings, particularly in patients with coronary artery disease . The compound's mechanism of action involves the selective inhibition of the protease-activated receptor-1 pathway, which plays a critical role in platelet activation and aggregation .
The synthesis of PZ-128 employs solid-phase peptide synthesis techniques, which allow for the efficient production of peptides with high purity. This method typically involves the use of various protective groups to ensure that amino acids are added sequentially without unwanted side reactions. Recent advancements have introduced more environmentally friendly approaches, such as using fluorinated solvents to enhance reaction efficiency and reduce waste .
PZ-128 is synthesized through a convergent multicomponent approach that facilitates the incorporation of specific functional groups necessary for its biological activity. The synthesis process includes steps such as:
PZ-128's molecular structure features a unique sequence that allows it to penetrate cell membranes effectively. The structure is characterized by:
The specific sequence and modifications contribute to its stability and efficacy as an antagonist .
The molecular weight of PZ-128 is approximately 1300 Da, and its structural formula can be represented as follows:
This formula indicates a complex arrangement conducive to its function as a cell-penetrating peptide.
PZ-128 primarily undergoes interactions with protease-activated receptor-1, leading to inhibition of platelet aggregation. The key reactions involved include:
The specificity of PZ-128 ensures minimal off-target effects, which has been demonstrated in clinical studies where it did not significantly impact other platelet activation pathways induced by different agonists .
The pharmacodynamics of PZ-128 reveal that it achieves significant antiplatelet effects within hours of administration, with plasma half-lives ranging from 1.3 to 1.8 hours . Its reversible nature allows for quick recovery from its effects, making it suitable for acute therapeutic scenarios.
PZ-128 exerts its pharmacological effects by selectively antagonizing protease-activated receptor-1 signaling pathways involved in platelet activation. The mechanism can be summarized as follows:
Data from clinical trials indicate that PZ-128 can achieve up to 100% inhibition of platelet aggregation at optimal doses when used alongside aspirin .
PZ-128 is characterized by:
Key chemical properties include:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of PZ-128 during synthesis .
PZ-128 has significant scientific applications, particularly in cardiovascular medicine. Its primary uses include:
Ongoing research continues to explore additional therapeutic avenues for PZ-128, including potential applications in other cardiovascular conditions and inflammatory diseases .
Thrombotic Pathways:PAR1 is the high-affinity thrombin receptor on human platelets. Thrombin cleavage at the LDPR41↓S42 site exposes the tethered ligand SFLLRN, triggering Gαq- and Gα12/13-mediated platelet shape change, aggregation, and granule release [1] [5]. PAR1-driven platelet activation underlies arterial thrombosis in acute coronary syndromes and stroke. Unlike rodents (which rely on PAR4), primates use PAR1 as their primary thrombin receptor, complicating preclinical translation [1] [9].
Oncogenic Signaling:PAR1 is overexpressed in metastatic cancers (breast, melanoma, ovarian) but absent in benign tissues [2] [7]. Its activation promotes:
Table 1: PAR1-Activating Proteases and Pathologic Consequences
Protease | Cleavage Site | Primary Signaling | Pathologic Outcome |
---|---|---|---|
Thrombin | R41-S42 | Gαq/Gα12/13 | Platelet aggregation, tumor metastasis |
MMP-1 | D39-P40 | Gα12/13, Rho-GTP | Tumor cell motility, invasion |
Activated Protein C (APC) | R46-NPND | β-arrestin-2 | Endothelial barrier protection (anti-inflammatory) |
TF-FVIIa | PAR2 transactivation | ERK1/2 | Tumor growth (e.g., glioblastoma) |
Limitations of Orthosteric PAR1 Inhibitors:Orthosteric agents (e.g., vorapaxar) bind the extracellular ligand pocket, irreversibly blocking all PAR1 signaling. This causes:
Advantages of Intracellular Modulation:Pepducins are lipidated peptides derived from GPCR intracellular loops (iLs). Their design enables:
Table 2: PZ-128 vs. Orthosteric PAR1 Inhibitors
Property | PZ-128 (Pepducin) | Vorapaxar (Orthosteric) |
---|---|---|
Binding Site | Intracellular PAR1-Gα interface | Extracellular tethered ligand pocket |
Reversibility | Reversible inhibition | Near-irreversible |
APC-PAR1 Signaling | Preserved | Blocked |
Bleeding Risk (Preclinical) | Low | High |
Cancer Metastasis Inhibition | Yes (e.g., blocks OVCAR-4 migration) | Limited data |
Pepducin Technology Evolution:
Key Preclinical Findings:
Table 3: Preclinical Efficacy of PZ-128 Across Disease Models
Disease Model | Species | Key Outcome | Proposed Mechanism |
---|---|---|---|
Arterial Thrombosis | Baboon | 80% reduction in thrombus weight | Inhibition of platelet PAR1-Gαq signaling |
Ovarian Cancer (OVCAR-4) | Mouse | 60% reduction in ascites; 84–96% ↓ vessel density | Blockade of PAR1-driven VEGF/IL-8 release |
Metastatic Melanoma | Mouse | Inhibition of lung colonization | Suppression of integrin αvβ5-mediated adhesion |
Vascular Inflammation | Rat | Preservation of endothelial barrier | Maintenance of APC-PAR1-β-arrestin pathway |
Clinical Translation:PZ-128 is the first pepducin to complete Phase I trials (NCT01806077), establishing proof-of-concept for intracellular GPCR modulation [9]. Ongoing Phase II studies focus on acute coronary syndrome and cancer metastasis.
Table 4: Nomenclature and Properties of PZ-128
Designation | Alias/Description |
---|---|
IUPAC Name | Palmitoyl-Lys-Lys-Ser-Arg-Ala-Leu-Phe-NH₂ |
Alternative Names | P1pal-7; PZ-128 |
Molecular Formula | C₅₅H₉₉N₁₃O₉ |
Molecular Weight | 1086.46 g/mol |
CAS Number | 371131-16-7 |
Mechanism | Intracellular PAR1 antagonist (Gαq biased) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7